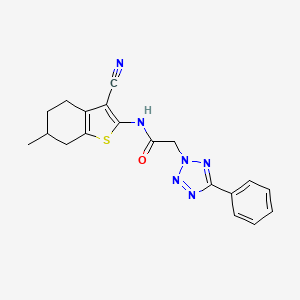![molecular formula C18H13F2N5O3 B10899910 N-(3-fluorophenyl)-2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B10899910.png)
N-(3-fluorophenyl)-2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(3-FLUOROPHENYL)-2-[5-(3-FLUOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE is a complex organic compound characterized by the presence of fluorophenyl groups and a pyrrolo[3,4-d][1,2,3]triazole core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-FLUOROPHENYL)-2-[5-(3-FLUOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl intermediates, followed by the construction of the pyrrolo[3,4-d][1,2,3]triazole ring system. The final step involves the acylation of the triazole derivative to introduce the acetamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the product.
化学反応の分析
Types of Reactions
N~1~-(3-FLUOROPHENYL)-2-[5-(3-FLUOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
N~1~-(3-FLUOROPHENYL)-2-[5-(3-FLUOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of N1-(3-FLUOROPHENYL)-2-[5-(3-FLUOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s fluorophenyl groups and triazole ring system are key structural features that enable it to bind to these targets with high affinity, thereby modulating their activity and exerting its biological effects.
類似化合物との比較
Similar Compounds
- N~1~-(3-FLUOROPHENYL)-2-[5-(3-FLUOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE
- 4-(4-氨基-3-氟苯基)吗啉-3-酮
- 1-(3-Fluorophenyl)ethanol
Uniqueness
N~1~-(3-FLUOROPHENYL)-2-[5-(3-FLUOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE stands out due to its unique combination of fluorophenyl groups and a pyrrolo[3,4-d][1,2,3]triazole core This structure imparts specific chemical and biological properties that differentiate it from other similar compounds
特性
分子式 |
C18H13F2N5O3 |
|---|---|
分子量 |
385.3 g/mol |
IUPAC名 |
N-(3-fluorophenyl)-2-[5-(3-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
InChI |
InChI=1S/C18H13F2N5O3/c19-10-3-1-5-12(7-10)21-14(26)9-24-16-15(22-23-24)17(27)25(18(16)28)13-6-2-4-11(20)8-13/h1-8,15-16H,9H2,(H,21,26) |
InChIキー |
KWWZVRLVAGZKGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)F)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B10899835.png)
![N-(2-benzylphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10899842.png)
![4-phenyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B10899858.png)
![(2Z)-13-acetyl-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10899862.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B10899874.png)
![2,2-dichloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B10899882.png)
![N-[4-chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10899889.png)
![1-[(2,3-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10899898.png)

![N,N'-bis[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide](/img/structure/B10899921.png)

![ethyl 1-ethyl-4-({[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate](/img/structure/B10899928.png)
![N-[1-(4-methylphenyl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10899930.png)
![N-(3,4-dimethylphenyl)-2-(2-methoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B10899931.png)
